

**Zimlovisertib Pharmacokinetic Sampling Protocol: Application Notes for Clinical Researchers**

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**Compound Focus: Zimlovisertib**

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## Compound Overview and Pharmacokinetic Summary

**Zimlovisertib** (PF-06650833) is a selective, reversible inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) with potential anti-inflammatory effects for conditions like rheumatoid arthritis and hidradenitis suppurativa [1]. Key pharmacokinetic (PK) characteristics from early studies include **low absolute oral bioavailability** of 17.4% for a 300 mg dose and **low absorption** (estimated fraction absorbed of 44%) [1] [2]. The compound is primarily excreted via the fecal route, with a mean of 59.3% of the administered dose recovered in feces, compared to 23.1% in urine, indicating a significant role of hepatic metabolism and/or biliary excretion in its clearance [1].

## Detailed Sampling Protocol from Phase 1 Mass Balance Study

The following protocol is derived from a published Phase 1, open-label, fixed-sequence, two-period, single-dose study that assessed the mass balance and absolute bioavailability of **zimlovisertib** in healthy male participants using a <sup>14</sup>C-microtracer approach [1].

### 2.1. Study Design Overview

This study was conducted in two distinct periods with a washout of at least 21 days in between [1]:

- **Period A:** Single oral dose of 300 mg <sup>14</sup>C-**zimlovisertib** (containing approximately 750 nCi <sup>14</sup>C).
- **Period B:** Single oral dose of 300 mg unlabeled **zimlovisertib**, followed by an intravenous (IV) microtracer of <sup>14</sup>C-**zimlovisertib** (135 µg containing approximately 750 nCi <sup>14</sup>C) administered as a 5-minute infusion approximately 2 hours after the oral dose [1].

## 2.2. Biological Fluid Collection Schedule

The sampling protocol was comprehensive to fully characterize the PK profile, mass balance, and routes of excretion.

Table 1: Blood Sampling Schedule for Pharmacokinetic Analysis

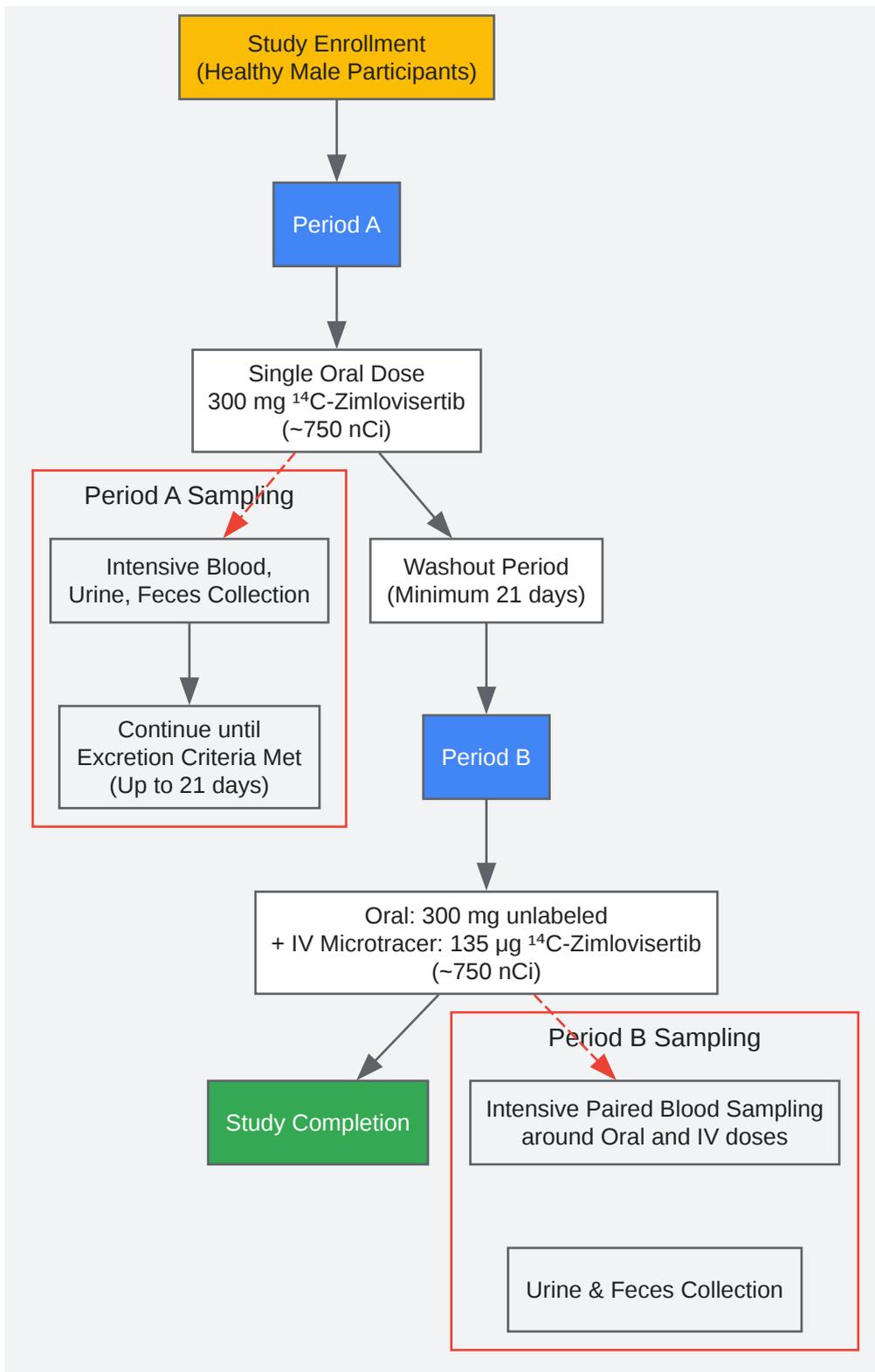
Study Period	Sample Collection Timepoints (Relative to Dose)
Period A (Oral 14C)	Pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12 hours (Day 1); then daily up to 168 hours (Days 2, 3, 5, 7); additional sparse samples between Day 8 and Day 21 for metabolite profiling [1].

| **Period B (Oral + IV)** | **Oral dose PK:** Pre-dose, 0.25, 0.5, 1, 1.5 h post-oral dose; 2 h (pre-IV dose). **IV dose PK:** 2.08, 2.17, 2.33, 2.5, 2.75, 3, 3.5, 4, 5, 6, 8, 10, 12, 18 hours post-IV dose [1]. |

Table 2: Urine and Feces Collection Schedule for Mass Balance

Biological Matrix	Collection Intervals
Urine	Pre-dose, 0-12 hours, and 12-24 hours post-dose on Day 1; then at least once daily for the following days until recovery criteria were met ( $\geq 90\%$ of dose recovered or $< 1\%$ per day for 2 consecutive days) [1].
Feces	Pre-dose, 0-24 hours post-dose; then at least once daily until recovery criteria were met [1].

The following workflow diagram summarizes the sequential design of this two-period study:



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## Analytical Methods and Data Analysis

### 3.1. Bioanalytical Methodologies

- **Accelerator Mass Spectrometry (AMS):** This highly sensitive technique was used to measure the ultra-low levels of the <sup>14</sup>C-labeled microtracer following both oral and IV administration. AMS is essential for detecting the very low radioactivity (microdose) used in this approach, which circumvents the need for extensive preclinical toxicology and dosimetry studies [1].
- **Standard PK Assays:** Conventional bioanalytical methods (e.g., LC-MS/MS) were likely used to quantify plasma concentrations of the parent **zimlovisertib** and its two major metabolites, PF-06787899 and PF-06787900, as the measurement of these analytes was a secondary objective of the study [1].

### 3.2. Key Pharmacokinetic Calculations

- **Absolute Bioavailability (F):** Calculated by comparing the dose-normalized Area Under the Curve (AUC) from time 0 to infinity (AUC<sub>0-∞</sub>) of the oral dose to that of the IV microtracer dose [1]. >  
*Formula:*  $F = (AUC_{0-\infty\_oral} / Dose_{oral}) / (AUC_{0-\infty\_IV} / Dose_{IV}) \times 100\%$
- **Mass Balance and Excretion:** The cumulative recovery of total radioactivity (parent drug and metabolites) in urine and feces was calculated as a percentage of the total administered dose.

## Safety and Tolerability Monitoring

Throughout the study, safety was monitored via:

- **Adverse Events (AEs):** Recording of all treatment-emergent adverse events (TEAEs).
- **Clinical Laboratory Tests:** Including hematology, clinical chemistry, and urinalysis.
- **Vital Signs and ECG Monitoring.**

In this specific study, **zimlovisertib** was well-tolerated. There were no reports of deaths, serious adverse events, severe AEs, or discontinuations due to AEs [1].

## Critical Considerations for Protocol Design

- **Microtracer Advantage:** The <sup>14</sup>C-microtracer AMS approach used here is a modern methodology that allows for the simultaneous assessment of mass balance and absolute bioavailability within a single study, reducing inter-participant variability and accelerating drug development timelines [1].
- **Sample Size:** This foundational Phase 1 study was conducted in a small cohort (n=6). Later-phase clinical trials will require larger sample sizes to adequately characterize population PK and variability.

- **Metabolite Monitoring:** The protocol included profiling of major metabolites, which is crucial for understanding the complete disposition and potential activity of drug-related material [1].

## References

1. A Phase 1 Study to Assess Mass Balance and Absolute Bioavailability... [pmc.ncbi.nlm.nih.gov]

2. A Phase 1 Study to Assess Mass Balance and Absolute ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Zimlovisertib Pharmacokinetic Sampling Protocol: Application Notes for Clinical Researchers]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b539190#zimlovisertib-pharmacokinetic-sampling-protocol>]

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